Duroquinone

Catalog No.
S601720
CAS No.
527-17-3
M.F
C10H12O2
M. Wt
164.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Duroquinone

CAS Number

527-17-3

Product Name

Duroquinone

IUPAC Name

2,3,5,6-tetramethylcyclohexa-2,5-diene-1,4-dione

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

InChI

InChI=1S/C10H12O2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h1-4H3

InChI Key

WAMKWBHYPYBEJY-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C(=C(C1=O)C)C)C

Synonyms

2,3,5,6-tetramethylbenzoquinone, duroquinone

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)C)C)C

Duroquinone (C₁₀H₁₂O₂) is a derivative of 1,4-benzoquinone with four methyl groups replacing the hydrogens in the parent molecule []. It's produced through a multi-step process involving nitration of durene (1,2,4,5-tetramethylbenzene), followed by reduction and oxidation []. Duroquinone has been investigated for its potential role in biological systems, but its specific function remains under exploration [].


Molecular Structure Analysis

Duroquinone has a planar structure with a central C₁₀O₂ core. This core consists of two carbonyl groups (C=O) and two double bonds (C=C) arranged in a cyclic pattern []. The four methyl groups attached to the ring contribute to the overall shape and properties of the molecule. This structure allows duroquinone to participate in redox reactions by accepting electrons from other molecules [].


Chemical Reactions Analysis

Synthesis

As mentioned earlier, duroquinone is synthesized through a multi-step process:

  • Nitration of durene with nitric acid: C₈H₁₂ + HNO₃ → C₈H₁₁NO₂ + H₂O []
  • Reduction of the nitro group to a diamine: C₈H₁₁NO₂ + H₂ → C₈H₁₄N₂ + H₂O []
  • Oxidation of the diamine to duroquinone: C₈H₁₄N₂ + 2O₂ → C₁₀H₁₂O₂ + 2NH₃ []

Other Reactions

Physical and Chemical Properties

  • Melting Point: 110-112°C (literature value) []
  • Molecular Weight: 164.20 g/mol []
  • Solubility: Data on solubility is not readily available.
  • Stability: Duroquinone is likely stable under normal storage conditions, but further research is needed to confirm its long-term stability.

The specific mechanism of action of duroquinone in biological systems remains unclear. Some studies suggest it might interact with the NADH-dehydrogenase enzyme complex in the respiratory chain, but more research is needed to validate this hypothesis [].

Redox Chemistry and Electron Transfer:

Duroquinone readily undergoes reversible one-electron reduction and oxidation, making it a valuable tool in studying redox reactions and electron transfer processes. Its well-defined redox behavior allows researchers to probe electron transfer mechanisms in various systems, including:

  • Photosynthesis: DQ serves as an electron acceptor in artificial photosynthetic systems, mimicking the role of natural electron carriers in capturing light energy and converting it into chemical energy [].
  • Biomimetic Catalysis: Researchers utilize DQ in designing biomimetic catalysts that mimic the function of natural enzymes involved in redox reactions [].
  • Molecular Electronics: Due to its efficient electron transfer capabilities, DQ holds promise for developing novel molecular electronic devices [].

Organic Photovoltaics and Energy Storage:

Duroquinone's ability to accept and donate electrons makes it a promising candidate for organic photovoltaic (OPV) materials and energy storage applications.

  • OPVs: DQ can be incorporated into the active layer of OPV devices to enhance charge transport and improve device efficiency [].
  • Redox Flow Batteries: Research explores using DQ as an active material in redox flow batteries for storing energy through reversible redox reactions [].

Material Science and Molecular Machines:

Duroquinone's unique chemical properties and ability to form self-assembled structures make it valuable in material science and the development of molecular machines.

  • Molecular Recognition: DQ's specific interactions with other molecules can be exploited in designing sensors for various analytes [].
  • Molecular Switches: Researchers are investigating DQ-based systems that exhibit light-induced switching behavior, potentially leading to the development of light-controlled molecular machines [].

XLogP3

2.2

LogP

2.23
2.23 (LogP)

Melting Point

111.5 °C

UNII

X0Q8791R69

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

527-17-3

Wikipedia

Duroquinone

Dates

Modify: 2023-08-15

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